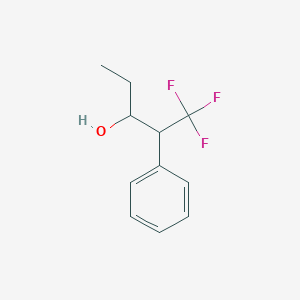![molecular formula C11H12N2O2 B13198515 [2-(4-Aminophenyl)-4-methyl-1,3-oxazol-5-yl]methanol](/img/structure/B13198515.png)
[2-(4-Aminophenyl)-4-methyl-1,3-oxazol-5-yl]methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[2-(4-Aminophenyl)-4-methyl-1,3-oxazol-5-yl]methanol:
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of [2-(4-Aminophenyl)-4-methyl-1,3-oxazol-5-yl]methanol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-aminophenylacetic acid with acetic anhydride to form an intermediate, which is then cyclized in the presence of a base to yield the oxazole ring. The final step involves the reduction of the intermediate to introduce the hydroxymethyl group.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the production process.
化学反应分析
Types of Reactions:
Oxidation: The hydroxymethyl group in [2-(4-Aminophenyl)-4-methyl-1,3-oxazol-5-yl]methanol can undergo oxidation to form the corresponding aldehyde or carboxylic acid.
Reduction: The nitro group in the precursor can be reduced to an amino group, which is essential for the formation of the aminophenyl group in the final compound.
Substitution: The compound can undergo electrophilic substitution reactions, particularly at the aromatic ring, to introduce various substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Electrophilic substitution reactions often require catalysts such as Lewis acids (e.g., AlCl3) and specific solvents to facilitate the reaction.
Major Products:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amines.
Substitution: Introduction of various functional groups on the aromatic ring.
科学研究应用
Chemistry:
Synthesis of Heterocyclic Compounds: The oxazole ring in [2-(4-Aminophenyl)-4-methyl-1,3-oxazol-5-yl]methanol makes it a valuable intermediate in the synthesis of other heterocyclic compounds.
Biology:
Biological Probes: The compound can be used as a probe in biological studies to investigate enzyme activities and protein interactions.
Medicine:
Drug Development: The aminophenyl group in the compound can be modified to develop new pharmaceutical agents with potential therapeutic applications.
Industry:
Polymer Chemistry: The compound can be used as a monomer in the synthesis of polymers with specific properties.
作用机制
The mechanism of action of [2-(4-Aminophenyl)-4-methyl-1,3-oxazol-5-yl]methanol involves its interaction with specific molecular targets. The aminophenyl group can form hydrogen bonds with biological molecules, while the oxazole ring can participate in π-π interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
相似化合物的比较
4-Aminobenzyl alcohol: Similar in structure but lacks the oxazole ring.
2-(4-Aminophenyl)ethanol: Similar in structure but has an ethyl group instead of the oxazole ring.
4-Aminophenylacetic acid: Precursor in the synthesis of the target compound.
Uniqueness: The presence of the oxazole ring in [2-(4-Aminophenyl)-4-methyl-1,3-oxazol-5-yl]methanol distinguishes it from other similar compounds. This ring structure imparts unique chemical and biological properties, making it a valuable compound for various applications.
属性
分子式 |
C11H12N2O2 |
|---|---|
分子量 |
204.22 g/mol |
IUPAC 名称 |
[2-(4-aminophenyl)-4-methyl-1,3-oxazol-5-yl]methanol |
InChI |
InChI=1S/C11H12N2O2/c1-7-10(6-14)15-11(13-7)8-2-4-9(12)5-3-8/h2-5,14H,6,12H2,1H3 |
InChI 键 |
QOKXWXOJQUZYCZ-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(OC(=N1)C2=CC=C(C=C2)N)CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


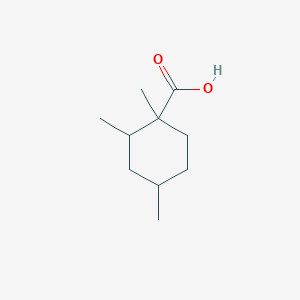
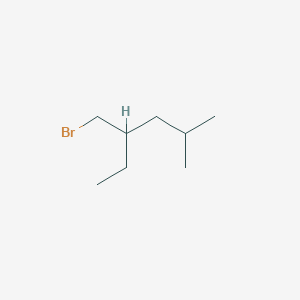
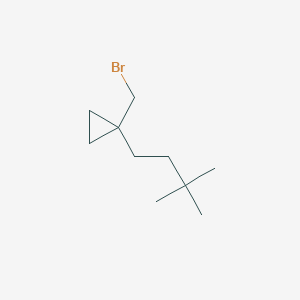
![2-Ethyl-2H,4H,6H,7H-pyrano[4,3-c]pyrazol-3-amine](/img/structure/B13198462.png)
![N-Methyl-2H,4H,5H,6H-cyclopenta[c]pyrrol-4-amine](/img/structure/B13198464.png)
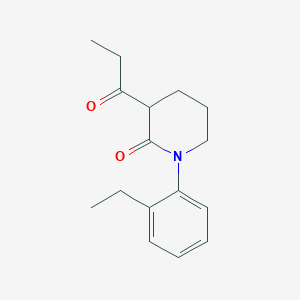
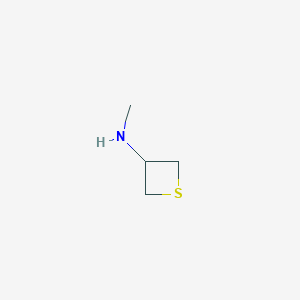
![6-(Dimethylamino)imidazo[2,1-B][1,3]thiazole-5-carbaldehyde](/img/structure/B13198481.png)
![(Z)-(2-Methylpropyl)({1-[(oxolan-3-yl)methyl]-1H-1,2,3-triazol-4-yl}methylidene)amine](/img/structure/B13198487.png)
![2-[(3-Chlorobenzyl)amino]-3-methylbutanoic acid](/img/structure/B13198493.png)
![4-{[(Propan-2-yl)amino]methyl}thiophene-2-carbonitrile](/img/structure/B13198497.png)


